molecular formula C22H19FN4O2S2 B6586558 2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1207034-21-6

2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6586558
CAS No.: 1207034-21-6
M. Wt: 454.5 g/mol
InChI Key: SPQWXEYQUMFEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a heterocyclic molecule featuring a central imidazole ring substituted with fluorophenyl and methoxyphenyl groups at the 1- and 5-positions, respectively. A sulfanyl (–S–) linker connects the imidazole core to an acetamide moiety, which is further attached to a 4-methyl-1,3-thiazol-2-yl group.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S2/c1-14-12-30-21(25-14)26-20(28)13-31-22-24-11-19(15-3-9-18(29-2)10-4-15)27(22)17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQWXEYQUMFEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Condensation reactions to form the imidazole and thiazole rings

  • Introduction of the fluorophenyl and methoxyphenyl groups via electrophilic aromatic substitution

  • Sulfur-bridging to link the imidazole and acetamide structures

Industrial Production Methods

For large-scale production, optimizing the reaction conditions is essential. This includes:

  • Catalysis to increase reaction efficiency

  • Solvent selection to ensure the purity of the final product

  • Controlled temperature and pressure conditions to maximize yield and minimize side reactions

Chemical Reactions Analysis

2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:

Types of Reactions

  • Oxidation: : Transformation of sulfanyl to sulfoxide or sulfone

  • Reduction: : Conversion of imidazole or thiazole ring under specific conditions

  • Substitution: : Electrophilic or nucleophilic substitutions at aromatic rings

Common Reagents and Conditions

  • Oxidation: : Use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide

  • Reduction: : Employing metal hydrides like lithium aluminum hydride

  • Substitution: : Utilizing halogenated compounds and strong bases or acids

Major Products

  • Oxidized derivatives with modified sulfur linkages

  • Reduced imidazole or thiazole structures

  • Substituted aromatic compounds with varied functional groups

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules, providing unique pathways for creating novel compounds.

Biology

Explored for its potential interactions with biomolecules, acting as a probe in biochemical studies.

Medicine

Investigated for its therapeutic potential, particularly in areas such as anti-inflammatory and anticancer research.

Industry

Applied in the development of specialized materials and pharmaceuticals, contributing to advancements in drug design.

Mechanism of Action

2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects through interactions with specific molecular targets. These include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function

  • Receptor Modulation: : Interacting with cellular receptors to alter signal transduction pathways

  • Pathways: : Influencing pathways related to inflammation, cell proliferation, and apoptosis

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Key Substituents Functional Groups Biological Target/Activity (Inferred)
Target Compound Imidazole-thiazole 4-Fluorophenyl, 4-methoxyphenyl Sulfanyl (–S–), Acetamide Kinase inhibition
AB4 () Benzamide-thiazole 4-Methyl-1,3-thiazol-2-yl, 4-methyl-4H-1,2,4-triazol-3-yl Sulfanyl (–S–), Amino (–NH2) Similarity to kinase inhibitors (0.500 score)
N-(4-Fluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () Imidazole-acetamide 4-Chlorophenyl, 1-methyl-5-phenyl Sulfanyl (–S–), Acetamide Not specified; structural analogue
Ceperognastat () Thiazole-oxadiazole 4-Fluoro-1,3-thiazol-2-yl, (2S,4S)-piperidinyl Acetamide, Methoxy (–OCH3) Phosphoinositide 3-kinase (PI3K) inhibition
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () Imidazole-pyridine 4-Fluorophenyl, methylsulfinyl (–SOCH3) Sulfoxide (–SO–), Acetamide p38 MAP kinase inhibition

Key Observations:

Imidazole vs.

Sulfanyl vs. Sulfoxide Groups : The sulfanyl linker in the target compound contrasts with sulfoxide-containing derivatives (e.g., ). Sulfoxides introduce chirality, which can affect pharmacokinetics (e.g., enantiomer-specific activity), whereas sulfanyl groups offer metabolic stability but lack polarity .

Substituent Effects :

  • The 4-fluorophenyl group (common in , and 14) likely enhances lipophilicity and membrane permeability.
  • The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ) .
  • The 4-methyl-thiazole in the target and AB4 () suggests a conserved pharmacophore for thiazole-mediated target engagement .

Spectroscopic Characterization:

  • IR Spectroscopy : The target compound’s sulfanyl group would exhibit a C–S stretch at ~1243–1258 cm⁻¹ (cf. ), while the absence of a C=O stretch in cyclized products (e.g., triazoles in ) distinguishes it from intermediates .
  • NMR : The 4-methyl-thiazole protons would resonate near δ 2.3–2.5 ppm (cf. ), and the 4-methoxyphenyl group would show a singlet at δ ~3.8 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.